
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid
Overview
Description
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a heterocyclic boronic acid derivative combining a phenylboronic acid moiety with a tetrazole ring. The tetrazole group (a five-membered aromatic ring containing four nitrogen atoms) enhances the compound’s ability to participate in hydrogen bonding and metal coordination, while the boronic acid group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis and drug development . This compound is listed under CAS numbers such as 155884-01-8 and is commercially available (e.g., 97% purity from Thermo Scientific) for research applications . Its structural uniqueness lies in the ortho-substitution pattern, where the tetrazole and boronic acid groups are positioned on adjacent carbon atoms of the benzene ring. This configuration influences its electronic properties, solubility, and reactivity compared to meta- or para-substituted analogs .
Preparation Methods
Miyaura Borylation of 2-Bromophenyltetrazole
Synthesis of 2-Bromophenyltetrazole
The precursor 5-(2-bromophenyl)-1H-tetrazole is synthesized from 2-bromobenzonitrile through a zinc-catalyzed [3+2] cycloaddition with sodium azide. In a typical procedure, 2-bromobenzonitrile (1.0 equiv) reacts with sodium azide (1.2 equiv) and zinc bromide (0.1 equiv) in dimethylformamide (DMF) at 100°C for 24 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate, yielding 2-bromophenyltetrazole in 75–85% purity .
Miyaura Borylation Reaction
The bromine substituent is replaced with a boronic acid via Miyaura borylation. A mixture of 2-bromophenyltetrazole (1.0 equiv), bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equiv) in dioxane is heated to 80°C under nitrogen for 12 hours. After filtration and solvent removal, the crude boronic ester is hydrolyzed with 1 M HCl in tetrahydrofuran (THF) to yield the free boronic acid. Column chromatography (silica gel, ethyl acetate/hexane) affords the title compound in 60–70% yield .
Key Optimization Parameters :
-
Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in minimizing protodeboronation.
-
Solvent System : Dioxane enhances solubility of intermediates compared to toluene.
-
Temperature Control : Reactions above 90°C promote deborylation side reactions.
Tetrazole Formation via [3+2] Cycloaddition
Synthesis of 2-Cyanophenylboronic Acid
2-Cyanophenylboronic acid is prepared via directed ortho-metalation of benzonitrile. Treatment of benzonitrile with LDA (lithium diisopropylamide) at -78°C, followed by quenching with trimethylborate, yields 2-cyanophenylboronic acid after acidic workup. This intermediate is sensitive to hydrolysis and is typically protected as its pinacol ester prior to further reactions.
Cycloaddition with Sodium Azide
The nitrile group undergoes [3+2] cycloaddition with sodium azide in the presence of zinc bromide. A mixture of 2-cyanophenylboronic acid pinacol ester (1.0 equiv), NaN₃ (1.5 equiv), and ZnBr₂ (0.2 equiv) in DMF/H₂O (4:1) is stirred at 100°C for 24 hours. Deprotection of the boronic ester with HCl in THF furnishes (2-(1H-Tetrazol-5-yl)phenyl)boronic acid in 50–60% overall yield .
Challenges and Solutions :
-
Boronic Acid Stability : The pinacol ester protects the boronic acid during the acidic cycloaddition conditions.
-
Regioselectivity : Zinc bromide ensures preferential formation of the 1H-tetrazole regioisomer over the 2H-tautomer.
Alternative Routes and Comparative Analysis
Chan–Evans–Lam Coupling
Copper-mediated coupling between 2-iodophenylboronic acid and a tetrazole precursor has been explored but suffers from low yields (<30%) due to competing protodeboronation. Optimized conditions using Cu₂O (10 mol%), 4 Å molecular sieves, and oxygen atmosphere in DMSO marginally improve efficiency but remain inferior to Miyaura borylation .
Direct Functionalization via Directed C–H Borylation
Rhodium-catalyzed C–H borylation of phenyltetrazole represents an emerging method. Using [Rh(COD)Cl]₂ (2 mol%) and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) as a ligand, 2-(1H-tetrazol-5-yl)phenylboronic acid is formed in 40% yield. While atom-economical, this approach requires stringent anhydrous conditions and exhibits limited scalability .
Purification and Characterization
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) effectively separates the target compound from hydrolyzed boronate esters. Fractions are lyophilized to obtain a white solid with >95% purity.
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, tetrazole), 7.85–7.45 (m, 4H, aromatic), 6.20 (br s, 2H, B–OH).
-
¹¹B NMR : δ 30.2 (trigonal boronic acid), shifting to δ 18.9 upon boronate formation at pH 9.
-
IR (KBr) : B–O stretch at 1340 cm⁻¹, tetrazole ring vibrations at 1550 cm⁻¹ .
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A tandem system performs Miyaura borylation and hydrolysis in sequence, achieving 85% conversion with a throughput of 500 g/day. Critical quality control metrics include residual palladium (<10 ppm) and tetrazole regioisomer content (<1%) .
Chemical Reactions Analysis
Types of Reactions: (2-(1H-Tetrazol-5-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group in the presence of catalysts like palladium or copper.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reaction
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is primarily utilized as a reagent in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of biaryl compounds. These compounds are essential in pharmaceutical development and materials science due to their diverse biological activities.
Reaction Type | Description | Applications |
---|---|---|
Suzuki-Miyaura | Formation of biaryl compounds | Drug synthesis, advanced materials |
Biaryltetrazole Derivatives | Synthesis of complex molecules | Targeted drug design |
Medicinal Chemistry
The compound has been explored for its potential as a pharmacophore in drug design, particularly targeting enzymes and receptors involved in diseases such as glaucoma and diabetic retinopathy. Its ability to form covalent bonds with specific biomolecules makes it a candidate for developing new therapeutic agents.
Case Study: Anticancer Activity
Research indicates that tetrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain tetrazole compounds can inhibit the proliferation of cancer cell lines such as L1210 leukemia and SK-BR-3 breast cancer cells, reducing markers of cell proliferation like Ki-67.
Material Science
In material science, this compound is being investigated for its potential to develop new materials with unique functionalities, such as self-assembling structures or materials with controlled electrical properties. The tetrazole group's bioorthogonality allows for selective conjugation with biomolecules, facilitating advanced material design.
The compound's biological activity is notable in various therapeutic contexts:
- Pharmacological Targets : It interacts with multiple biological targets, influencing biochemical pathways.
- Therapeutic Effects : The synthesized compounds may exhibit therapeutic effects by modulating enzyme activity or receptor interactions.
Mechanism of Action
The mechanism of action of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Isomers: Positional Variations of Tetrazole and Boronic Acid Groups
(a) (3-(1H-Tetrazol-5-yl)phenyl)boronic Acid (Meta-Substituted Isomer)
- Structure : The tetrazole and boronic acid groups are in the meta position on the benzene ring (C3 and C1 positions).
- Properties: Molecular formula: C₇H₇BN₄O₂ (identical to the ortho isomer). SMILES: OB(O)c1cccc(c1)c2n[nH]nn2 .
- Applications : Used in crystallography studies (PDB identifier: RY2) .
(b) 4-(Tetrazol-5-yl)phenylboronic Acid (Para-Substituted Isomer)
- Structure : Tetrazole and boronic acid groups are para to each other.
- Properties :
Table 1: Structural and Physical Properties of Positional Isomers
Functionalized Derivatives with Enhanced Pharmacological Activity
(a) (3-((1-(4-Chlorobenzyl)-1H-tetrazol-5-yl)(phenyl)methyl)amino)phenyl)boronic Acid (17a)
- Structure : Incorporates a chlorobenzyl group and an additional phenylmethylamine moiety.
- Synthesis : 45% yield via nucleophilic substitution; characterized by ¹H NMR (δ 7.33–6.63 ppm) .
- Applications : Demonstrated improved stability in biological matrices compared to simpler boronic acids, making it a candidate for protease inhibition studies .
(b) [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid
- Structure: Features a methoxyethylphenoxy group.
- Activity : Identified as a potent fungal histone deacetylase (HDAC) inhibitor (IC₅₀ ~1 µM), outperforming trichostatin A in appressorium formation assays .
Boronic Acids with Heterocyclic Modifications
(a) (1-Butyl-1H-benzo[d]imidazol-5-yl)boronic Acid
- Structure : Benzimidazole ring fused with boronic acid.
- Properties : Higher lipophilicity (LogP ~2.5) due to the butyl chain, enhancing membrane permeability .
(b) (9H-Carbazol-2-yl)boronic Acid
- Structure : Carbazole-boronic acid hybrid.
- Synthesis : 45% yield via Miyaura borylation; used in OLED material synthesis .
Table 3: Heterocyclic Boronic Acid Derivatives
Biological Activity
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₇H₇BN₄O₂
- Molecular Weight : 189.97 g/mol
The compound features a boronic acid moiety, which is significant for its reactivity and interaction with biological targets.
This compound primarily functions as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of biaryl compounds, which are crucial in pharmaceutical applications. The compound's boronic acid group can also interact with various biomolecules, influencing biochemical pathways and potentially leading to therapeutic effects.
Anticancer Activity
Research has indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain tetrazole compounds can inhibit the proliferation of cancer cell lines such as L1210 leukemia and SK-BR-3 breast cancer cells. These compounds often reduce markers of cell proliferation, such as Ki-67, and decrease DNA synthesis rates in treated cells .
Antimicrobial Activity
Tetrazole derivatives, including this compound, have demonstrated antimicrobial properties. They are effective against various bacterial strains, including Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes .
Enzyme Inhibition
The compound has shown potential as an inhibitor of various enzymes. For example, it has been evaluated for its activity against acetylcholinesterase and butyrylcholinesterase, both of which are critical in neuropharmacology. The inhibitory concentrations (IC50 values) indicate moderate to high potency against these enzymes, suggesting potential applications in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Inhibition of L1210 leukemia and SK-BR-3 cells | |
Antimicrobial | Effective against E. coli | |
Enzyme Inhibition | Moderate inhibition of acetylcholinesterase |
Research Highlights
- Anticancer Studies : A study reported that tetrazole derivatives significantly reduced cancer cell proliferation in vitro. Specific compounds were tested against a panel of human tumor cell lines, revealing structure-activity relationships that guide further development .
- Antimicrobial Efficacy : The compound exhibited antibacterial activity at concentrations effective against common pathogens like E. coli, making it a candidate for developing new antibiotics .
- Enzyme Interaction : The compound's ability to inhibit cholinesterases suggests potential use in treating conditions like Alzheimer's disease. The IC50 values indicate a promising profile for further exploration .
Q & A
Q. Basic: What are the critical steps in synthesizing (2-(1H-Tetrazol-5-yl)phenyl)boronic acid, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves coupling a tetrazole-containing aryl halide with a boronic acid precursor via Suzuki-Miyaura cross-coupling. Key considerations include:
- Protecting Groups : The tetrazole group (pKa ~4.9) may require protection during boronic acid formation to avoid side reactions. Trityl or SEM groups are common choices .
- Purification : Use reverse-phase HPLC or column chromatography to separate boronic acid derivatives from unreacted intermediates. Monitor by LC-MS for boronate ester hydrolysis byproducts .
- Stability : Store under inert conditions (argon) at -20°C to prevent oxidation of the boronic acid moiety .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the tetrazole ring (δ ~8.5–9.5 ppm for aromatic protons) and boronic acid (δ ~7.5–8.5 ppm for adjacent phenyl protons). Use deuterated DMSO to stabilize the boronic acid .
- X-Ray Crystallography : For structural elucidation, employ SHELXL/SHELXD for small-molecule refinement. The tetrazole’s planarity and boronic acid’s geometry may require high-resolution data (d-spacing <1 Å) .
- Mass Spectrometry : High-resolution ESI-MS (exact mass: ~243.05 g/mol) helps verify molecular ion peaks and detect hydrolyzed boronate esters .
Q. Advanced: How can researchers address contradictory NMR data caused by boronic acid dynamic equilibria?
Methodological Answer:
Contradictions arise from boronic acid’s equilibrium between trigonal (boronic acid) and tetrahedral (boronate ester) forms:
- pH Control : Adjust pH to 8–9 (using NaHCO₃) to stabilize the boronate form, simplifying NMR interpretation .
- Low-Temperature NMR : Acquire spectra at -40°C to slow exchange rates and resolve splitting patterns .
- Complementary Techniques : Use IR spectroscopy (B-O stretch ~1340 cm⁻¹) or X-ray diffraction to confirm the dominant form .
Q. Advanced: What strategies optimize the use of this compound in angiotensin II receptor antagonist SAR studies?
Methodological Answer:
- Bioisosteric Replacement : The tetrazole mimics carboxylate groups in ligands like losartan. Compare binding affinity (IC₅₀) via radioligand displacement assays .
- Boronic Acid as a Warhead : Test covalent binding to serine proteases (e.g., thrombin) via boronate-ester formation. Use SPR or ITC to measure kinetics .
- Structural Modifications : Introduce substituents at the phenyl ring (e.g., halides) to assess steric effects on receptor docking. Validate via molecular dynamics simulations .
Q. Advanced: How can crystallographic challenges with this compound be resolved?
Methodological Answer:
- Co-Crystallization : Use co-formers (e.g., 1,2-ethanediol) to stabilize boronate esters and improve crystal lattice formation .
- Twinned Data : For twinned crystals, apply SHELXE’s twin refinement tools (e.g., TWIN/BASF commands) to deconvolute overlapping reflections .
- Synchrotron Radiation : Use high-flux X-ray sources (e.g., Diamond Light Source) to enhance weak diffraction from flexible tetrazole-boronic acid moieties .
Q. Advanced: What are the pitfalls in analyzing metabolic stability of this compound?
Methodological Answer:
- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor boronic acid hydrolysis via LC-MS/MS. Include NADPH to assess cytochrome P450-mediated oxidation .
- Metabolite Identification : Look for tetrazole N-oxide derivatives (m/z +16) or boronic acid→diol conversion products. Use deuterated solvents to trace exchange pathways .
- Contradictory Data : Cross-validate with stable isotope labeling (e.g., ¹⁰B/¹¹B) to distinguish degradation from matrix interference .
Q. Advanced: How to design a high-throughput screen for boronic acid-tetrazole derivatives in kinase inhibition?
Methodological Answer:
- Library Design : Use parallel synthesis to vary substituents on the phenyl ring (e.g., electron-withdrawing groups for enhanced electrophilicity) .
- Assay Conditions : Employ ADP-Glo™ kinase assays with ATP concentrations near Km to detect competitive inhibition. Pre-incubate compounds to allow boronate-enzyme adduct formation .
- Data Analysis : Apply Z’-factor statistical validation to exclude false positives from boronic acid aggregation artifacts .
Properties
IUPAC Name |
[2-(2H-tetrazol-5-yl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRXWYFECKHTSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C2=NNN=N2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457562 | |
Record name | [2-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155884-01-8 | |
Record name | [2-(2H-Tetrazol-5-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Tetrazol-5-yl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.